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molecular formula C14H12N2O2 B8578105 2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 95299-84-6

2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8578105
M. Wt: 240.26 g/mol
InChI Key: KKJPDEYBMRIJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04785010

Procedure details

36.3 g (0.14 mol) of 6-phthalimido-2,5-hexanedione, 54 g (0.7 mol) of ammonium acetate and 1 g of ammonium chloride are stirred in 700 ml of acetic acid at 80° C. for 1 hour and the mixture is worked up as in Example 1.
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:19])[N:5]([CH2:6][C:7](=O)[CH2:8][CH2:9][C:10](=O)[CH3:11])[C:4](=[O:14])[C:3]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:2]12.C([O-])(=O)C.[NH4+:24].[Cl-].[NH4+]>C(O)(=O)C>[C:1]1(=[O:19])[N:5]([CH2:6][C:7]2[NH:24][C:10]([CH3:11])=[CH:9][CH:8]=2)[C:4](=[O:14])[C:3]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:2]12 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
36.3 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(CCC(C)=O)=O)=O)=CC=CC2)=O
Name
Quantity
54 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1CC=1NC(=CC1)C)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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